B1578320 Cycloviolacin O19

Cycloviolacin O19

Cat. No.: B1578320
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O19 (CyO19) is a cyclic cystine knot (CCK) peptide belonging to the bracelet subfamily of cyclotides, isolated from the plant Viola odorata (sweet violet) . This reagent provides researchers with a highly stable scaffold to investigate novel anti-infective and membrane-interaction mechanisms. The cyclotide framework is characterized by a head-to-tail cyclized backbone and three interlocked disulfide bonds, conferring exceptional resistance to thermal, chemical, and enzymatic degradation . This stability makes CyO19 an excellent subject for biotechnological and pharmaceutical research, particularly in harsh conditions where linear peptides would degrade.this compound has been identified as a key compound in studies of cyclotide diversity and extraction optimization . Its primary mechanism of action, shared with several other cyclotides, is believed to involve the disruption of biological membranes . Research indicates that cyclotides can interact with phosphatidylethanolamine phospholipids in bacterial membranes, leading to membrane permeabilization and cell lysis . This mechanism is under investigation for its potential to target Gram-negative bacteria . Furthermore, the unique structural stability and ability to tolerate sequence variations make the cyclotide scaffold, exemplified by CyO19, a promising template for drug design and the grafting of bioactive epitopes .This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antimicrobial

sequence

GTLPCGESCVWIPCISSVVGCSCKSKVCYKD

Origin of Product

United States

Structural Elucidation and Characterization of Cycloviolacin O19

Primary Sequence Determination of Cycloviolacin O19

Amino Acid Composition and Sequence

The primary sequence of this compound has been determined through methods such as tandem mass spectrometry (MS/MS) following reduction and alkylation of the disulfide bonds and subsequent enzymatic digestion. diva-portal.org The amino acid sequence of this compound is GTLPCGESCVWIPCISSVVGCSCKSKVCYKD. uq.edu.au In some instances, distinguishing between isoleucine and leucine (B10760876) can require additional analysis, such as amino acid analysis and sequence homology with co-eluting cyclotides. portlandpress.comnih.gov

The determination of the amino acid sequence is a critical step in characterizing a cyclotide. The process often involves:

Reduction and Alkylation: The strong disulfide bonds are broken using a reducing agent like dithiothreitol. The resulting free thiols are then alkylated to prevent the disulfide bonds from reforming. diva-portal.org

Enzymatic Digestion: The linearized and alkylated cyclotide is cleaved into smaller peptide fragments using specific enzymes. diva-portal.org

Mass Spectrometry: The resulting fragments are analyzed using mass spectrometry to determine their amino acid sequence. diva-portal.org

Table 1: Amino Acid Sequence of this compound

Amino Acid Sequence

Data derived from research on cyclotide sequences. uq.edu.au

Confirmation of Disulfide Bond Connectivity

The characteristic cyclic cystine knot of cyclotides, including this compound, consists of three disulfide bonds with a specific connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI. nih.govacs.org This knotted arrangement is a defining feature of the cyclotide family. nih.gov Confirmation of this connectivity is crucial for understanding the three-dimensional structure and stability of the molecule. Techniques like top-down mass spectrometry, involving partial reduction and differential alkylation, can be employed to experimentally determine the disulfide bond arrangement. nih.gov

Three-Dimensional Structural Analysis

Techniques for Structural Determination (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structures of cyclotides like this compound. acs.orgxiahepublishing.com The highly constrained and knotted structure of cyclotides makes them well-suited for NMR analysis in solution. xiahepublishing.comwindows.net Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to obtain through-bond and through-space correlations between protons, which are then used to calculate the 3D structure. portlandpress.comfrontiersin.org

Comparison of this compound Conformation with Other Bracelet Cyclotides

Table 2: Compound Names Mentioned

Compound Name
This compound
Cycloviolacin O2

Structural Stability Investigations of this compound

This compound, a member of the cyclotide family of plant peptides, is distinguished by its extraordinary structural stability. diva-portal.org This resilience is a defining characteristic of cyclotides and is central to their potential applications. nih.govmdpi.com The inherent stability of these molecules stems from their unique and robust molecular architecture. portlandpress.com

Resistance to Thermal, Chemical, and Enzymatic Degradation

This compound, like other cyclotides, demonstrates exceptional resistance to various forms of degradation that typically affect peptides. mdpi.comxiahepublishing.com This includes resilience against thermal stress, harsh chemical environments, and enzymatic digestion. nih.govportlandpress.comnih.gov The cyclotide framework is inherently stable, a feature that does not vary significantly with sequence changes among different cyclotides. portlandpress.comnih.gov

Research on a selection of newly isolated cyclotides from Viola odorata, which included cycloviolacins, confirmed their complete resistance to several common proteases. nih.gov Studies have shown that cyclotides are not degraded after hours of incubation with enzymes that readily digest linear peptides in minutes. nih.gov This robust nature makes them one of the most stable protein families known. frontiersin.org

Degradation AgentObservationReference
Thermal High resistance to thermal unfolding and degradation. nih.govxiahepublishing.comacs.org
Chemical Stable in the presence of chemical denaturants and acids like trifluoroacetic acid used in HPLC. nih.govxiahepublishing.comdiva-portal.org
Enzymatic
PepsinNo degradation observed after 6 hours of incubation. nih.gov
TrypsinNo degradation observed after 6 hours of incubation. nih.gov
ThermolysinNo degradation observed after 6 hours of incubation. nih.gov

Impact of Cyclic Backbone and Cystine Knot on Stability

The remarkable stability of this compound is a direct consequence of its complex molecular structure, specifically the cyclic cystine knot (CCK) motif. portlandpress.comfrontiersin.orgresearchgate.net This motif is composed of two key features: a head-to-tail cyclized peptide backbone and an embedded knot of three disulfide bonds. frontiersin.orgacs.orgdiva-portal.org

The cyclic nature of the backbone means there are no N- or C-termini, which are the usual starting points for exonuclease enzymes that degrade peptides. xiahepublishing.com This circular topology, combined with the tightly interwoven disulfide bonds, creates a highly constrained and compact three-dimensional structure. nih.govfrontiersin.org This intricate network, where two disulfide bonds and the connecting backbone segments form a ring through which the third disulfide bond is threaded, provides exceptional rigidity and limits the opportunities for proteolytic or chemical attacks to occur. frontiersin.orgdiva-portal.orgfrontiersin.org This structural reinforcement is considered the primary factor for the exceptional stability of the cyclotide family. portlandpress.comfrontiersin.org

Long-Term Stability in Plant Material

The long-term stability of this compound has been demonstrated through the analysis of historical plant specimens. diva-portal.orgfrontiersin.org A study of Viola odorata (sweet violet) samples sourced from herbarium collections revealed the presence of intact cyclotides in plant material that was almost 200 years old. frontiersin.orgfrontiersin.org

Liquid chromatography-mass spectrometry (LC-MS) analysis was performed on Viola odorata specimens collected over a span of nearly two centuries. frontiersin.orgnih.gov The results showed that this compound, a dominant cyclotide in this species, was present in all samples, including the oldest one from 1820. frontiersin.orgfrontiersin.orgnih.gov Crucially, the chromatograms indicated that the concentration levels were of the same order of magnitude across all samples, and there were no visible signs of degradation products, such as oxidized tryptophan residues. frontiersin.orgnih.gov This confirms the remarkable preservation of the cyclotide's structural integrity within dried plant leaves over extended periods. frontiersin.orgfrontiersin.org

Viola odorata Sample Collection YearPresence of Intact this compoundIndication of DegradationReference
1820YesNone observed frontiersin.orgfrontiersin.orgnih.gov
1849YesNone observed frontiersin.orgfrontiersin.orgnih.gov
1886YesNone observed frontiersin.orgfrontiersin.orgnih.gov
1948YesNone observed frontiersin.orgfrontiersin.orgnih.gov
2006 (Commercial Sample)YesNone observed frontiersin.orgfrontiersin.orgnih.gov

Biosynthesis and Production of Cycloviolacin O19

Molecular Mechanisms of Cyclotide Biosynthesis in Plants

The biosynthesis of cyclotides, including Cycloviolacin O19, is a complex process involving gene transcription, post-translational modifications, and enzymatic processing.

Gene-Encoded Precursor Proteins

Cyclotides are not synthesized directly but are processed from larger precursor proteins encoded by specific genes. uq.edu.aupnas.orguq.edu.au These precursor proteins typically contain several distinct domains: an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-peptide, one or more cyclotide domains, and a C-terminal flanking region. encyclopedia.pubuq.edu.aupnas.org The presence of an ER signal sequence suggests that the precursor proteins enter the secretory pathway, where subsequent folding and processing events occur. pnas.org In some plant families, such as Rubiaceae and Violaceae, the genes may encode for multiple, sometimes different, cyclotide domains within a single precursor. uq.edu.aupnas.org However, in the Fabaceae family, a different arrangement has been observed where the cyclotide domain is embedded within an albumin precursor protein. pnas.orgpnas.org

The general structure of a cyclotide precursor protein is as follows:

DomainFunction
ER Signal Peptide Directs the precursor protein to the endoplasmic reticulum. uq.edu.aupnas.org
N-terminal Pro-peptide (NTR) A flanking region at the N-terminus of the cyclotide domain. encyclopedia.pubuq.edu.au
Cyclotide Domain The sequence that will become the mature, cyclic cyclotide. encyclopedia.pubuq.edu.au
C-terminal Flanking Region (CTR) A hydrophobic pro-peptide at the C-terminus of the cyclotide domain. uq.edu.aupnas.org

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization and Cleavage

A crucial step in the biosynthesis of cyclotides is the head-to-tail cyclization of the peptide backbone. This reaction is catalyzed by a specific family of enzymes known as asparaginyl endopeptidases (AEPs), also referred to as vacuolar processing enzymes or legumains. nih.govnih.gov AEPs recognize a conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue at the C-terminus of the cyclotide domain. nih.govnih.gov The enzyme facilitates a transpeptidation reaction, which involves the cleavage of the C-terminal pro-peptide and the simultaneous formation of a new peptide bond between the newly freed C-terminus and the N-terminus of the cyclotide domain. mdpi.comnih.gov This dual cleavage and ligation activity is a key feature of AEPs in cyclotide biosynthesis. nih.gov The efficiency of cyclization is highly dependent on the presence of the correct AEP isoform. oup.com In some cases, AEPs have been shown to be bifunctional, capable of mediating both the N-terminal excision and the C-terminal cyclization of the precursor. nih.govbohrium.com

Involvement of Protein Disulfide Isomerases (PDIs) in Oxidative Folding

The formation of the correct three-dimensional structure, including the characteristic cystine knot, is essential for the stability and activity of cyclotides. This oxidative folding process, where the six cysteine residues form three specific disulfide bonds, is aided by protein disulfide isomerases (PDIs). encyclopedia.pubdiva-portal.orgnih.gov PDIs are enzymes that catalyze the formation and rearrangement of disulfide bonds, ensuring that the correct, native conformation is achieved. mdpi.comnih.gov It is believed that the precursor protein first folds into its correct three-dimensional structure, assisted by PDIs, before the final cyclization step occurs. nih.gov Studies have shown that PDIs co-express with and interact with cyclotide precursor proteins, and can significantly enhance the correct oxidative folding of cyclotides in vitro. nih.gov

Strategies for Heterologous Expression and Production

The unique properties of cyclotides have generated interest in their large-scale production for potential applications in agriculture and medicine. However, extracting them from their natural plant sources can be inefficient. Therefore, various strategies for their heterologous expression and chemical synthesis have been developed.

Chemical Synthesis Approaches for this compound and Analogues

Chemical synthesis provides a direct route to obtaining cyclotides and allows for the creation of analogues with modified properties. uq.edu.aunih.gov The primary method used is solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

The general workflow for the chemical synthesis of cyclotides involves several key steps:

Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid support resin. nih.govmdpi.com Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries have been successfully employed for this purpose. uq.edu.aunih.gov

Cleavage from Resin: The linear peptide is cleaved from the resin, often resulting in a C-terminal thioester. mdpi.com

Backbone Cyclization: The head-to-tail cyclization of the linear precursor is typically achieved through native chemical ligation (NCL). sciengine.comresearchgate.net This method involves the reaction of an N-terminal cysteine with a C-terminal thioester to form a native peptide bond. nih.govmdpi.com

Oxidative Folding: The final step is the formation of the three disulfide bonds in the correct knotted arrangement. This is usually carried out in a redox buffer containing reagents like reduced and oxidized glutathione (B108866) to facilitate the correct folding. nih.govnih.gov

This synthetic approach has been utilized to produce a variety of cyclotides, including members of the bracelet subfamily to which this compound belongs. nih.gov

Table of Chemical Synthesis Strategies for Cyclotides

Synthesis StepMethodDescription
Peptide Assembly Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a growing peptide chain on a solid resin. nih.gov
Backbone Cyclization Native Chemical Ligation (NCL)Intramolecular reaction between an N-terminal cysteine and a C-terminal thioester to form a cyclic peptide. sciengine.comresearchgate.net
Disulfide Bond Formation Oxidative FoldingFormation of the three disulfide bonds in a controlled redox environment to achieve the native cystine knot structure. nih.govnih.gov

Biological Activities and Pharmacological Effects of Cycloviolacin O19

Antimicrobial Activity

Cycloviolacin O19 exhibits activity against both bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial agent. mdpi.comfrontiersin.org

The antibacterial properties of this compound have been particularly noted against Gram-negative bacteria. diva-portal.orgdiva-portal.org

Research has established that some cyclotides, including this compound, possess specific activity against Gram-negative bacteria. diva-portal.orgdiva-portal.org This specificity is a significant area of investigation, as understanding the mechanism could lead to the development of targeted antibacterial therapies. Studies have focused on characterizing how these cyclotides, including this compound, are effective against this class of bacteria. diva-portal.orgdiva-portal.org

This compound has shown efficacy against specific and clinically relevant Gram-negative bacterial strains. diva-portal.orgdiva-portal.org In particular, its activity against Escherichia coli has been a focus of study. diva-portal.orgmdpi.comdiva-portal.org Research has utilized E. coli mutants resistant to this compound to understand the mechanisms of action and resistance. diva-portal.orgdiva-portal.org While its sibling cyclotide, Cycloviolacin O2, has been more extensively studied against Salmonella enterica nih.gov, the activity of this compound against this pathogen is also of interest due to their structural similarities. diva-portal.org

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivityReference
Escherichia coliActive diva-portal.orgmdpi.com
Pseudomonas aeruginosaActive mdpi.com
Staphylococcus aureusActive mdpi.com

This table is interactive. Click on the headers to sort.

This compound has demonstrated potent activity against various fungal plant pathogens. frontiersin.org One study evaluated its efficacy against Candida albicans, showing a fungicidal activity of over 99% with a Minimum Fungicidal Concentration (MFC) of 10 μM. nih.gov Other research has documented its activity against several fungal species, including Fusarium oxysporum, Colletotrichum utrechtense, and Alternaria alternata. frontiersin.org Compared to another cyclotide, Cycloviolacin O2, this compound showed half the activity against F. oxysporum but similar activity against C. utrechtense and A. alternata. frontiersin.org

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans10 µM (MFC) nih.gov
Fusarium oxysporum12.5 µM frontiersin.org
Colletotrichum utrechtense6.25 µM frontiersin.org
Alternaria alternata1.5 µM frontiersin.org

This table is interactive. Click on the headers to sort.

Antibacterial Efficacy

Insecticidal Activity

In addition to its antimicrobial properties, this compound has been identified as having insecticidal effects. nih.govacs.org

Research has highlighted the insecticidal activity of this compound against the peach potato aphid, Myzus persicae. nih.govdiva-portal.org This activity is associated with both antibiosis, which adversely affects the insect's biology, and antixenosis, which affects its behavior. nih.govacs.org Studies using electrical penetration graph (EPG) techniques have shown that this compound, when added to a sucrose (B13894) diet, can deter the feeding behavior of M. persicae. diva-portal.org Specifically, at a concentration of 50 µM, it significantly impeded the aphid's ingestion activities. diva-portal.org It is thought that this insecticidal action may be due to the disruption of the aphid's gut microbiome rather than direct membrane disruption. nih.govacs.org

Mechanisms of Insecticidal Effect: Antibiosis and Antixenosis

This compound, a cyclotide derived from plants such as Viola odorata, demonstrates notable insecticidal activity, particularly against aphids like Myzus persicae (the green peach aphid). nih.govacs.org The mechanisms underlying this effect are multifaceted, involving both antibiosis and antixenosis. nih.govacs.org

Antibiosis refers to the adverse physiological effects on an insect after feeding on a host plant, which can include reduced fecundity, decreased size, and increased mortality. Antixenosis, or non-preference, involves plant traits that deter or disrupt normal insect feeding behavior. nih.govacs.org Research has shown that cycloviolacins isolated from Viola species exert a deterrent effect on the feeding and probing behavior of M. persicae in a manner that is dependent on concentration. researchgate.net

In controlled experiments, the presence of this compound in the aphids' diet significantly altered their feeding patterns, a clear indicator of its antixenotic properties. researchgate.net Specifically, the number of ingestion phases was markedly reduced for aphids on diets containing this compound at concentrations of 50 µM and 100 µM compared to control diets. researchgate.net This disruption of normal feeding behavior is a key component of its insecticidal action. researchgate.net

Table 1: Effect of this compound on Aphid Feeding Behavior

Concentration of this compound Observed Effect on Myzus persicae Mechanism
50 µM 3.5-fold reduction in ingestion phases. researchgate.net Antixenosis
100 µM 4-fold reduction in ingestion phases. researchgate.net Antixenosis

Potential for Gut Microbiome Disruption

Beyond direct effects on insect behavior and physiology, there is a hypothesis that the insecticidal activity of cycloviolacins, including O19, may involve the disruption of the insect's gut microbiome. nih.govresearchgate.netresearchgate.net This potential mechanism is inferred from the known potent antimicrobial properties of cycloviolacin cyclotides. nih.govresearchgate.net The gut microbiota is crucial for many insects, playing roles in digestion, nutrient assimilation, and immunity. frontiersin.org Disruption of this microbial community can have severe, and even lethal, consequences for the host insect. frontiersin.org It has been suggested that the insecticidal action against aphids could be a result of this antimicrobial effect on their gut symbionts, rather than direct membrane disruption of the insect's own cells. nih.govresearchgate.netresearchgate.net

Nematicidal Activity

This compound is also recognized for its activity against nematodes, which are microscopic roundworms. nih.govacs.org This nematicidal effect contributes to the broader defensive role of cyclotides in their native plants against various pests. nih.govresearchgate.net

Activity against Model Organisms (e.g., Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans is a widely used model organism for studying nematicidal activity. nih.govmdpi.com Studies on cyclotides, including those from Viola odorata, have demonstrated dose-dependent toxicity against the larval stages of C. elegans. nih.gov The mechanism of action involves interaction with and damage to the nematode's mouth, pharynx, and midgut upon ingestion. nih.govresearchgate.net For instance, the closely related cyclotide Cycloviolacin O2 has been observed to cause the formation of bubble-like structures, or "blebs," on the cell membranes of C. elegans, which indicates that membrane disruption is a key factor leading to toxicity and death. nih.govresearchgate.net While not all cycloviolacins have been individually tested in this specific assay, the activity of extracts and other family members suggests a shared mechanism. nih.gov

Effects on Helminths

The nematicidal properties of cycloviolacins extend to parasitic helminths, which are a major concern in livestock and human health. nih.govfrontiersin.orgmdpi.com Research has confirmed that this compound possesses anthelmintic activity against Haemonchus contortus, a significant gastrointestinal nematode parasite in sheep. researchgate.net Other cycloviolacins have shown potent, often superior, activity compared to the prototypic cyclotide kalata B1 against the larval and adult stages of helminths like H. contortus and Trichostrongylus colubriformis. nih.gov For example, Cycloviolacin O14 is effective against the larval stages of the human hookworm Necator americanus and the dog hookworm Ancylostoma caninum. acs.org This body of evidence highlights the potential of the cycloviolacin family, including O19, as a source for new anthelmintic agents.

Cytotoxic and Antitumor Activities (Preclinical Research)

In addition to their anti-parasitic effects, cycloviolacins have been a subject of significant interest in preclinical cancer research due to their cytotoxic properties against various cancer cell lines.

Selective Cytotoxicity in Cancer Cell Lines (e.g., human lymphoma, glioblastoma, breast cancer)

This compound has demonstrated strong and selective cytotoxic activity against specific cancer cell lines. researchgate.net Notably, it shows potent activity against human lymphoma cell lines, with particular efficacy observed against the U-937GTB lymphoma line. researchgate.net

While direct studies on this compound against glioblastoma and breast cancer are less specific, the activity of its close relatives within the cycloviolacin family is well-documented. Other cyclotides have shown dose-dependent cytotoxicity against human brain astrocytoma (U-87 MG) and breast cancer cells (MCF-7). researchgate.netacs.org For example, Cycloviolacin O2 is highly potent across numerous human tumor cell lines and can sensitize drug-resistant breast cancer cells to conventional chemotherapy drugs. researchgate.netresearchgate.net The proposed mechanism for this cytotoxicity is the ability of cyclotides to permeabilize cancer cell membranes, leading to cell death. researchgate.netresearchgate.net This suggests a class-wide potential for antitumor applications that warrants further investigation for this compound specifically.

Table 2: Preclinical Cytotoxic Activity of this compound and Related Compounds

Compound Cancer Cell Line Cell Line Type Finding
This compound U-937GTB Human Lymphoma Strong cytotoxic activity observed. researchgate.net
Cycloviolacin O2 U-87 MG Human Glioblastoma IC₅₀ value of 4.50 µM. acs.org
Cycloviolacin O13 U-87 MG Human Glioblastoma IC₅₀ value of 4.48 µM. acs.org
Cycloviolacin O2 Panel of 10 Human Tumor Lines Various Potent activity with IC₅₀ values of 0.1-0.3 µM. researchgate.net
Poca A & B MDA-MB-231 Human Breast Cancer Significant cytotoxicity (IC₅₀ 1.8 and 2.7 µM). researchgate.net

Chemosensitizing Properties in Combination with Established Therapies (e.g., temozolomide (B1682018), doxorubicin)

This compound, a member of the cyclotide family of plant-derived peptides, has demonstrated potential as a chemosensitizing agent, enhancing the efficacy of established chemotherapeutic drugs. Research has particularly focused on its synergistic effects with agents like temozolomide and the broader family's interaction with drugs such as doxorubicin (B1662922). This ability to augment the cytotoxicity of conventional cancer therapies addresses a critical challenge in oncology: acquired or intrinsic drug resistance.

Detailed Research Findings

Recent studies have investigated the role of this compound and other cyclotides in sensitizing glioblastoma cells to temozolomide, the standard-of-care chemotherapy for this aggressive brain tumor. nsf.govmdpi.comneurosciencenews.comnih.govnih.gov In a notable study, this compound was analyzed alongside other natural and synthetic cyclotides for its cytotoxic effects, both alone and in combination with temozolomide, on human glioblastoma cell lines. nsf.govmdpi.comneurosciencenews.comnih.govnih.gov The cyclotides, including this compound, exhibited dose-dependent cytotoxicity with IC50 values ranging from 2.4 to 21.1 µM when used alone. nsf.govmdpi.comneurosciencenews.comnih.govnih.gov

While the specific IC50 value for the combination of this compound and temozolomide is part of a broader study and not individually detailed in the available literature, the research supports the assertion that cyclotides can chemosensitize glioblastoma cells to temozolomide. nsf.govmdpi.comneurosciencenews.comnih.govnih.gov For instance, the study highlighted that co-exposure to a synthetic cyclotide, Kalata B1, significantly reduced the required concentration of temozolomide for effective cytotoxicity in U-87 MG and T-98 glioblastoma cells. nsf.govneurosciencenews.comnih.govnih.gov This suggests a class-wide effect for cyclotides in enhancing temozolomide's potency.

The underlying mechanism for this chemosensitization is believed to be linked to the ability of cyclotides to disrupt cell membranes. mdpi.comresearchgate.net This membrane permeabilization is thought to facilitate the entry of chemotherapeutic agents into cancer cells, thereby increasing their intracellular concentration and, consequently, their cytotoxic effect. researchgate.net This mechanism has also been observed with other cyclotides, such as Cycloviolacin O2, in combination with doxorubicin in drug-resistant breast cancer cells. researchgate.net The ability of cyclotides to form pores in the cell membrane allows for an increased uptake of doxorubicin, overcoming the resistance mechanisms of the cancer cells. researchgate.net

Data on Chemosensitizing Effects of Cyclotides

The following table summarizes the findings on the chemosensitizing properties of cyclotides, including the context for this compound's activity.

Cyclotide(s)Combination DrugCancer Cell Line(s)Key FindingsReference(s)
This compound, Cycloviolacin O3, Kalata B1, Vitri ETemozolomideHuman glioblastoma cellsDisplayed dose-dependent cytotoxicity (IC50 values 2.4–21.1 µM) and acted as chemosensitizers. nsf.govmdpi.comneurosciencenews.comnih.govnih.gov
Cycloviolacin O2DoxorubicinMCF-7/ADR (doxorubicin-resistant breast cancer)Enhanced doxorubicin-induced toxicity, with a significant decrease in the IC50 value of doxorubicin in the presence of the cyclotide. researchgate.net
Psyle cyclotides (A, C, E)DoxorubicinMCF-7/ADR (doxorubicin-resistant breast cancer)Co-exposure significantly enhanced doxorubicin-induced toxicity. researchgate.net
CliotidesPaclitaxelA549/paclitaxel (paclitaxel-resistant lung cancer)Demonstrated a two- to four-fold decrease in the IC50 value of paclitaxel. nih.gov

Mechanisms of Action of Cycloviolacin O19 at the Molecular and Cellular Level

Membrane Interaction and Disruption

The primary mode of action for Cycloviolacin O19 involves direct interaction with and subsequent disruption of lipid membranes. nih.govacs.org This process is fundamental to its cytotoxic and antimicrobial effects.

Binding to Lipid Membranes, including Phosphatidylethanolamine (B1630911) (PE)-enriched membranes

A conserved feature of cyclotide-membrane interactions is their affinity for phosphatidylethanolamine (PE)-containing membranes. nih.govuq.edu.aunih.gov this compound, like other cyclotides, demonstrates a pronounced ability to bind to membranes enriched with PE. nih.govuq.edu.au This binding is a critical initial step for its subsequent membrane-disrupting activities. The interaction is driven by both electrostatic and hydrophobic forces. nih.gov The positively charged residues on the cyclotide molecule can interact with the negatively charged head groups of phospholipids (B1166683), while its hydrophobic patch inserts into the lipid bilayer. nih.govacs.org

Studies have shown that the presence of PE in model lipid vesicles is crucial for the binding and subsequent permeabilization by cyclotides. nih.gov Vesicles lacking PE are not significantly permeabilized by these peptides. nih.gov The specific interaction with PE suggests that the lipid composition of a target cell membrane is a key determinant of its susceptibility to this compound.

Mechanism of Membrane Permeabilization and Pore Formation

Following binding, this compound induces membrane permeabilization, leading to the leakage of cellular contents and ultimately cell death. nih.govacs.org The proposed mechanism involves the formation of pores or pore-like structures in the lipid bilayer. diva-portal.orgnih.gov This process is thought to occur through the aggregation of cyclotide molecules on the membrane surface, which then insert into the hydrophobic core of the membrane. xiahepublishing.comwindows.net

The formation of these pores disrupts the integrity of the cell membrane, allowing for the uncontrolled passage of ions and small molecules. nih.govacs.org This disruption of cellular homeostasis is a key factor in the cytotoxic effects observed. nih.gov The ability of this compound to permeabilize fungal model membranes has been demonstrated to be several times more potent than the bee venom peptide melittin. diva-portal.org

CycloviolacinEC50 (nM) for Fungal Membrane Permeabilization
This compound80
Cycloviolacin O272
Cycloviolacin O367
Cycloviolacin O13130
Melittin490
Data sourced from a study on the permeabilization of a fungal cell membrane model. diva-portal.org

Interaction with Bacterial Cell Envelope Components and Cytoplasm

In bacteria, particularly Gram-negative species, this compound interacts with the cell envelope, which includes the outer membrane and the inner cytoplasmic membrane. diva-portal.orgacs.org The initial interaction is likely electrostatic, with the cationic cyclotide being attracted to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. acs.org Following this, it permeabilizes the outer membrane to gain access to the inner membrane and potentially the cytoplasm. diva-portal.orgdiva-portal.org

Immunogold staining experiments have shown that while a significant number of cyclotide molecules associate with the bacterial cell envelope, a considerable fraction can also penetrate into the cytoplasm. diva-portal.orgdiva-portal.org This suggests that in addition to membrane disruption, intracellular targets may also be involved in its antibacterial mechanism. diva-portal.orgdiva-portal.org

Specificity of Action in Different Cell Types (e.g., tumor vs. non-tumor cells)

Cyclotides, including the related Cycloviolacin O2, have demonstrated a degree of specificity in their cytotoxic action, showing greater potency against tumor cells compared to non-tumor cells. researchgate.netnih.gov This selectivity is thought to be related to differences in the membrane composition and properties of cancer cells. researchgate.net Tumor cell membranes often have a different lipid composition, including higher levels of certain phospholipids like phosphatidylserine (B164497) on the outer leaflet, which can be targeted by cyclotides.

For instance, Cycloviolacin O2 was found to cause significant membrane disruption in tumor cells but not in primary human brain endothelial cells, suggesting a specificity for highly proliferating tumor cells. researchgate.netnih.gov This differential activity highlights the potential of cyclotides as scaffolds for developing targeted anticancer agents.

Intracellular Targets and Signaling Pathways (where applicable, non-clinical)

While the primary mechanism of action for this compound is membrane disruption, evidence suggests that it can also translocate across the cell membrane and interact with intracellular components. nih.govdiva-portal.orgdiva-portal.org The ability of cyclotides to penetrate cell membranes is facilitated by their interaction with PE and the modulation of membrane curvature, potentially through mechanisms like macropinocytosis and other endocytic pathways. nih.govacs.org

Once inside the cell, cyclotides have the potential to interfere with various cellular processes. However, specific intracellular targets and the signaling pathways modulated by this compound are not yet fully elucidated and remain an area of ongoing research. The ability to enter cells without causing immediate lysis at lower concentrations opens up the possibility of targeting intracellular protein-protein interactions. nih.gov

Structure Activity Relationship Sar Studies of Cycloviolacin O19 and Analogues

Influence of Amino Acid Composition and Sequence on Biological Activity

The biological activity of cyclotides like cycloviolacin O19 is intricately linked to their amino acid composition and sequence. These peptides are characterized by six conserved cysteine residues that form the stabilizing cystine knot. diva-portal.org The regions between these cysteines, known as loops, are where sequence diversity primarily occurs, influencing the peptide's function. uq.edu.au

In the broader cyclotide family, sequence variations in the loops have been shown to modulate activity. For example, the substitution of a single amino acid can lead to significant changes in biological potency. While specific mutagenesis studies focusing solely on this compound are not extensively detailed in the provided results, the principles derived from related cyclotides are applicable. The sequence of this compound, GTLPCGESCVWIPCISSVVGCSCKSKVCYKD, contains a mix of hydrophobic, polar, and charged residues that collectively define its activity profile. uq.edu.au The specific arrangement of these residues is critical, as it dictates the three-dimensional structure and the presentation of key interaction surfaces.

Role of Charged Residues and Surface Properties (Amphipathicity)

In the case of bracelet cyclotides, a higher number of charged residues is often correlated with increased potency. diva-portal.org These charged residues are thought to facilitate the initial electrostatic interactions with the negatively charged components of target cell membranes, such as phospholipids (B1166683). diva-portal.orgacs.org For instance, in silico simulations of the related cyclotide cycloviolacin O2 have shown that its charged residues interact strongly with the amino and phosphate (B84403) head groups of phosphatidylethanolamine (B1630911) (POPE) lipids in membranes. acs.org

The specific location of these charged residues is also critical. Their clustering can create distinct electrostatic patches on the molecular surface, which, in conjunction with hydrophobic regions, drives membrane binding and subsequent disruption. researchgate.net Modification of charged residues, such as the methylation of a glutamic acid or acetylation of lysine (B10760008) residues in cycloviolacin O2, has been shown to significantly decrease cytotoxic activity, highlighting the importance of these specific charges. researchgate.net

Significance of Hydrophobic Patches in Activity

Hydrophobic patches on the surface of cyclotides are critical determinants of their biological activity, particularly their ability to disrupt cell membranes. diva-portal.orgdiva-portal.org These patches are formed by the clustering of nonpolar amino acid residues, which are exposed on the molecule's surface due to its unique folded structure. diva-portal.org

The interaction of cyclotides with cell membranes is a two-step process that often begins with electrostatic attraction, followed by hydrophobic interactions. acs.org Once the peptide is in proximity to the membrane, the hydrophobic patches are believed to insert into the lipid bilayer, leading to membrane permeabilization and cell death. acs.orgresearchgate.net This mechanism is supported by studies on various cyclotides where the disruption of these hydrophobic regions leads to a loss of activity. diva-portal.org

For example, the modification or removal of key hydrophobic residues, such as tryptophan, has been shown to significantly reduce or abolish the cytotoxic and hemolytic activities of cyclotides. diva-portal.org This underscores the essential role of a well-defined and intact hydrophobic surface for the biological function of these peptides. The hydrophobic residues of cycloviolacin O2, a close analogue of O19, have been observed in simulations to insert deeply into the lipid layer of membranes. acs.org

Impact of Loop Region Modifications on Conformation and Activity

Studies have shown that the cyclotide framework is remarkably tolerant to sequence changes within the loops, allowing for the substitution of amino acids without disrupting the core structure. xiahepublishing.comresearchgate.net This plasticity is a key feature for the engineering of novel cyclotide-based therapeutics. However, even subtle changes in the loops can alter the surface properties of the peptide, affecting its interaction with biological targets.

For instance, the glycosylation of a serine residue in loop 5 of cycloviolacin O2 was found to impact the local structure of that loop. nih.gov While in this particular case, the modification did not significantly affect its cytotoxic activity, it demonstrates how loop modifications can alter the chemical and structural properties of the molecule. nih.govfrontiersin.org Other studies have shown that replacing hydrophobic residues in the loops of kalata B1 with hydrophilic ones was tolerated, indicating the framework's adaptability. diva-portal.org The specific composition and conformation of the loops in this compound are therefore essential in defining its unique biological activity profile.

Engineering of this compound Derivatives for Enhanced Potency or Specificity

The robust and stable scaffold of cyclotides, including this compound, makes them ideal candidates for protein engineering to develop derivatives with enhanced potency, improved specificity, or novel biological activities. diva-portal.orgxiahepublishing.com The inherent tolerance of the cyclotide framework to sequence variations within its loops allows for the grafting of bioactive epitopes or the modification of existing residues. diva-portal.orgnih.gov

One approach to engineering cyclotides is to modify key residues to enhance their desired properties. For example, by altering the charged or hydrophobic residues, it is possible to modulate the peptide's interaction with cell membranes and potentially increase its cytotoxicity or antimicrobial activity. diva-portal.orgdiva-portal.org Structure-activity relationship studies provide a roadmap for these modifications, indicating which residues or regions are most critical for activity. typeset.io

Furthermore, the cyclotide scaffold can be used to stabilize and deliver other bioactive peptide sequences. This "grafting" approach involves replacing a native loop sequence with a peptide epitope of interest, thereby conferring the stability of the cyclotide framework to the grafted sequence. diva-portal.org This has been successfully demonstrated with other cyclotides, where sequences with anti-angiogenic or pro-angiogenic properties have been grafted onto the kalata B1 scaffold. diva-portal.org While specific examples of engineered this compound derivatives with enhanced potency are not detailed in the provided search results, the principles of cyclotide engineering are directly applicable.

Research Methodologies and Analytical Techniques in Cycloviolacin O19 Studies

Isolation and Purification Techniques (e.g., HPLC, UPLC)

The initial step in studying Cycloviolacin O19 involves its extraction and purification from its natural source, primarily the plant Viola odorata. mdpi.comescholarship.org The process typically begins with the extraction of plant material, such as the leaves, using a solvent mixture like 60% methanol. mdpi.com This crude extract, containing a complex mixture of peptides and other metabolites, is then subjected to further separation.

A common purification strategy involves partitioning the aqueous extract against a non-polar solvent like dichloromethane (B109758) to remove lipids. diva-portal.orgnih.gov The resulting aqueous layer, enriched with cyclotides, is then often passed through a solid-phase extraction (SPE) column, such as a C18 flash column, for initial cleanup and concentration. nih.govfrontiersin.org

High-performance liquid chromatography (HPLC) is the cornerstone for isolating pure this compound from the complex mixture. mdpi.comdiva-portal.orgnih.gov Specifically, reversed-phase HPLC (RP-HPLC) using a C18 column is employed, where peptides are separated based on their hydrophobicity. diva-portal.orgnih.gov A linear gradient of increasing acetonitrile (B52724) concentration in water, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used to elute the cyclotides. mdpi.comdiva-portal.orgfrontiersin.org The use of triethylammonium (B8662869) phosphate (B84403) (TEPA) buffer in RP-HPLC has also been noted to improve the separation of co-eluting peptides. nih.gov

In addition to HPLC, ultra-performance liquid chromatography (UPLC) is utilized for the identification and analysis of this compound. mdpi.comescholarship.orgdiva-portal.org UPLC systems, which use smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. escholarship.org The identity of the purified peptide is confirmed by its retention time and by subjecting the collected fractions to mass spectrometry. mdpi.comfrontiersin.org

Table 1: Chromatographic Techniques for this compound Isolation and Identification

TechniqueColumn TypeMobile Phase ExamplePurpose
HPLC Reversed-Phase C18Water/Acetonitrile with 0.1% TFAPurification and Isolation
UPLC Reversed-Phase C18Water/Acetonitrile with 0.1% Formic AcidIdentification and Analysis

Spectroscopic and Spectrometric Methods

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound. Following purification by HPLC, liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the isolated peptide. diva-portal.orgfrontiersin.org For this compound, a specific mass-to-charge ratio (m/z) of 1076.94 is monitored. mdpi.comescholarship.org

To determine the amino acid sequence, tandem mass spectrometry (MS-MS) is employed. diva-portal.org This involves the fragmentation of the peptide backbone and analysis of the resulting fragment ions. However, the cyclic nature and the presence of three disulfide bonds in cyclotides make direct sequencing challenging. Therefore, the peptide is first reduced to break the disulfide bonds (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent the bonds from reforming. diva-portal.org This linear, alkylated peptide is then enzymatically digested with proteases like trypsin or endoproteinase Glu-C to generate smaller, linear fragments that are more amenable to sequencing by MS-MS. nih.gov

High-resolution mass spectrometry, such as Orbitrap LC-MS, has been used to verify the sequence of related cyclotides in studies that also analyzed this compound, providing high mass accuracy and confidence in the peptide's identity. mdpi.comescholarship.orgresearchgate.net In some cases where enzymatic digestion could not distinguish between isomeric amino acids like leucine (B10760876) and isoleucine, the assignment was based on amino acid analysis and sequence homology with co-eluting, known cyclotides. nih.gov

While mass spectrometry provides sequence information, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of cyclotides, including the confirmation of the cyclic cystine knot (CCK) motif. mdpi.comescholarship.orgresearchgate.netnih.gov Although detailed NMR structural data for this compound is not extensively reported in the provided context, the methodology is consistently applied to other cyclotides analyzed in the same studies. mdpi.comescholarship.orgresearchgate.net

For structural analysis of a related cyclotide, cycloviolacin O14, samples were dissolved in a water/deuterium oxide mixture, and a series of two-dimensional NMR experiments were performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov TOCSY experiments help in identifying the amino acid spin systems, while NOESY provides information about protons that are close in space, which is crucial for determining the peptide's folded structure. nih.gov The well-dispersed peaks in the NMR spectra are indicative of a well-defined three-dimensional structure characteristic of the cyclotide framework. nih.govresearchgate.net

Biological Assay Development and Implementation

The biological functions of this compound are primarily investigated through a variety of in vitro assays. Its cytotoxic activity has been evaluated against human glioblastoma cell lines. mdpi.comescholarship.org In these studies, cell viability assays are employed to determine the concentration of the peptide required to inhibit cell growth by 50% (IC50). For instance, this compound displayed dose-dependent cytotoxicity against U-87 MG and T-98G human glioblastoma cells. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell viability in cyclotide research. nih.gov

In addition to its anticancer potential, the antimicrobial properties of this compound have been noted. acs.orgnih.gov Its activity against various fungal plant pathogens, including Fusarium oxysporum and Botrytis cinerea, has been demonstrated, with minimal inhibitory concentrations (MICs) in the low micromolar range. diva-portal.org These assays typically involve exposing the pathogen to serial dilutions of the peptide and monitoring for growth inhibition. diva-portal.org Membrane permeabilization assays, using dyes like SYTOX Green which only enters cells with compromised membranes, are also used to investigate the mechanism of action of related cyclotides, suggesting that membrane disruption is a key factor in their biological activity. sb-peptide.comresearchgate.net

Table 2: In Vitro Bioactivities of this compound

ActivityAssay TypeTarget Organism/Cell LineFinding
Cytotoxicity Cell Viability AssayHuman Glioblastoma Cells (U-87 MG, T-98G)Dose-dependent cytotoxicity observed. mdpi.comescholarship.org
Antifungal Minimal Inhibitory Concentration (MIC)Fusarium oxysporum, Botrytis cinerea, etc.Potent activity with MICs from 0.8 to 25 µM. diva-portal.org
Antibacterial Not specified in detail for O19BacteriaNoted as having antibacterial activity. acs.orgnih.gov

To assess the biological activity of this compound in a more complex biological system, in vivo models are utilized. The insecticidal properties of this compound have been demonstrated against aphids (Myzus persicae). acs.orgresearchgate.netnih.gov This activity is thought to be a part of the plant's natural defense mechanism. acs.org The insecticidal effect may be mediated through disruption of the insect's gut microbiome or by direct damage to the digestive system. acs.orgnih.gov

While direct in vivo studies on this compound using nematode or xenograft models are not detailed in the provided search results, these models are crucial for the preclinical evaluation of related cyclotides. For example, the nematode Caenorhabditis elegans is used as a model to test the nematicidal activity of cyclotides like cycloviolacin O2. nih.govnih.gov These assays often involve exposing the larvae to the peptides and observing effects on motility and viability, with membrane disruption being a proposed mechanism of toxicity. nih.gov

For evaluating antitumor activity in vivo, xenograft mouse models are the standard. biocytogen.com In these models, human tumor cells are implanted into immunodeficient mice. biocytogen.comnih.gov Studies on the closely related cycloviolacin O2 have utilized xenograft models to assess its antitumor effects, although significant activity was not observed at tolerable doses in that specific case. diva-portal.orgnih.gov Such models are essential for determining the therapeutic potential and toxicity profile of cyclotides before they can be considered for further development. nih.gov

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools in the study of cyclotides, including this compound. These techniques provide molecular-level insights into the structure, dynamics, and interaction mechanisms that are often difficult to capture through experimental methods alone. By simulating the behavior of these complex molecules, researchers can predict their biological activities, understand their mechanisms of action, and guide the design of new, more potent analogues.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and related cyclotides, MD simulations are primarily employed to investigate their interactions with biological membranes, which is central to their mechanism of action. researchgate.netnih.gov

Although specific MD studies focusing exclusively on this compound are not extensively detailed in the provided literature, research on the closely related Cycloviolacin O2 (cyO2) offers significant insights applicable to the entire class. researchgate.netnih.gov These simulations model the cyclotide's interaction with various lipid bilayers, such as 1-palmitoyl-2-oleoylphosphatidylethanolamine (B168058) (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), and 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC), to understand its membrane disruption capabilities at a molecular level. researchgate.netnih.gov

Key findings from these simulations reveal that the initial binding of cyclotides to lipid membranes is driven predominantly by electrostatic attraction. researchgate.netnih.gov The charged residues on the cyclotide surface interact favorably with the phospholipid head groups. researchgate.netnih.gov Following this initial contact, the hydrophobic residues of the cyclotide insert themselves deep into the hydrophobic core of the membrane. researchgate.netnih.gov This process forms stable binding complexes and is believed to be the critical step leading to membrane permeabilization and subsequent cell death. researchgate.netacs.org

Simulations have demonstrated that cyclotides like cyO2 form more stable complexes with POPE-containing bilayers compared to POPC bilayers. researchgate.netnih.gov The steric hindrance created by the three methyl groups on the amino head group of POPC results in a weaker, less stable binding. researchgate.netnih.gov These computational findings help elucidate the molecular basis for the selective toxicity of cyclotides and provide a framework for predicting how this compound, a member of the same bracelet subfamily as cyO2, interacts with different cell membranes. researchgate.netdiva-portal.orgdiva-portal.org

Table 1: Summary of Molecular Dynamics Simulation Findings for Cycloviolacin-Lipid Interactions

Parameter Studied Lipid Bilayer Models Key Findings
Driving Force for Binding POPE, POPG-doped POPE, POPC Electrostatic attraction is the primary driving force for the initial binding between the cyclotide and the lipid membrane. researchgate.netnih.gov
Binding Stability POPE vs. POPC Cycloviolacin O2 forms stable, long-lasting binding complexes with POPE-containing bilayers. researchgate.netnih.gov
Binding Stability POPE vs. POPC Interactions with POPC bilayers are transient and less stable, characterized by the cyclotide "jumping" on the membrane surface. researchgate.netnih.gov
Molecular Interactions POPE-containing bilayers Charged cyclotide residues attract both the amino and phosphate head groups of POPE, while hydrophobic residues insert into the lipid core. researchgate.netnih.gov

| Mechanism of Differential Binding | POPC | Steric hindrance from the methyl groups on the POPC head group impedes strong, stable binding with the cyclotide. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical area of research for understanding how the specific chemical structure of a cyclotide influences its biological activity. diva-portal.orgresearchgate.net For cyclotides like this compound, SAR studies aim to identify the key structural motifs, amino acid residues, and physicochemical properties responsible for their cytotoxic, antibacterial, and other biological effects. diva-portal.orgnih.gov These studies often combine experimental data with computational modeling to build predictive models. nih.gov

A central finding in cyclotide SAR is the importance of surface amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. acs.org The cytotoxic properties of cyclotides are a function of their charged residues and the presence of a distinct hydrophobic patch. diva-portal.org For instance, disrupting the hydrophobic patch, often involving tryptophan residues, can lead to a significant loss of activity. diva-portal.org

Genetic and Protein Engineering Approaches

The unique structural properties of cyclotides, particularly their incredible stability and constrained cyclic framework, make them ideal scaffolds for genetic and protein engineering. nih.govsci-hub.se These approaches are being explored to enhance the natural activities of cyclotides like this compound, to reduce unwanted side effects like hemolytic activity, and to introduce entirely new functionalities by using the cyclotide backbone as a carrier for other bioactive peptide sequences. sci-hub.se

The natural diversity of cyclotides, with hundreds of sequences identified, demonstrates that the CCK framework can accommodate significant sequence variation in its loops without compromising structural integrity. nih.govuq.edu.au This natural plasticity is exploited in protein engineering. nih.gov Researchers can synthesize or recombinantly express modified cyclotides where specific amino acid residues are substituted to probe their roles in bioactivity, a key component of SAR studies.

A more advanced application is the use of cyclotides as "grafting" scaffolds. sci-hub.se Bioactive peptide epitopes, such as those that target specific cancer cell receptors, can be engineered into one of the cyclotide's loops. sci-hub.se The cyclotide framework then serves to protect the grafted epitope from enzymatic degradation and constrain its conformation, potentially increasing its potency and bioavailability. Computational homology modeling and docking can be used to predict the optimal loop for grafting and the most effective epitope sequence. sci-hub.se

Understanding the biosynthesis of cyclotides is also crucial for genetic engineering applications. Cyclotides are processed from larger precursor proteins that contain a signal domain, a pro-region, and one or more cyclotide domains. diva-portal.org By manipulating the genes that encode these precursor proteins, it is possible to produce novel cyclotides or express them in heterologous systems, which is a promising avenue for large-scale production. researchgate.net

Table 3: Amino Acid Sequence of this compound

Compound Name Subfamily Amino Acid Sequence

| This compound | Bracelet | GTLPCGESCVWIPCISSVVGCSCKSKVCYKD |

Future Directions and Translational Research Potential

Exploration of Novel Biological Activities of Cycloviolacin O19

While initial studies have highlighted the cytotoxic and insecticidal properties of this compound, its full biological activity spectrum is likely much broader. Future research will focus on screening this compound against a wider array of therapeutic targets to uncover novel applications.

Detailed Research Findings:

Anticancer Activity: this compound has demonstrated potent activity against various cancer cell lines. It shows strong cytotoxicity against lymphoma cell lines, particularly U-937GTB. researchgate.net Additionally, in studies on human glioblastoma cells, this compound displayed dose-dependent cytotoxicity with IC50 values ranging from 2.4 to 21.1 µM. researchgate.net This suggests its potential as a lead compound for developing new anticancer agents, especially for hematological malignancies and brain tumors. researchgate.netresearchgate.net

Insecticidal Properties: Research has identified this compound as a potent insecticidal agent. researchgate.net In studies assessing its effect on the probing and feeding behavior of the peach potato aphid (Myzus persicae), this compound was the most potent among several cycloviolacins tested, including CyO2, CyO3, and CyO13. researchgate.netnih.gov The mechanism of its insecticidal action may involve the disruption of the gut microbiome of the insect rather than direct membrane disruption. researchgate.netnih.gov This activity underscores its potential as a natural pesticide for crop protection. nih.gov

Antimicrobial Effects: this compound exhibits specific antibacterial activity, particularly against Gram-negative bacteria. diva-portal.org Studies have utilized Escherichia coli to investigate its mechanism of action and the bacterial response to the peptide. diva-portal.org The exploration of its activity against a broader range of pathogenic bacteria and fungi, including drug-resistant strains, is a promising area for future investigation.

Table 1: Reported Cytotoxic Activities of this compound

Cell Line Cancer Type Measured Effect Result
U-937GTB Lymphoma Cytotoxicity Strong Activity
Human Glioblastoma Cells Glioblastoma Cytotoxicity IC50: 2.4–21.1 µM

Design and Synthesis of Potent and Specific this compound Analogues

The native structure of this compound serves as a template for the rational design of analogues with enhanced potency, greater target specificity, and improved therapeutic profiles. By systematically modifying its amino acid sequence, researchers can fine-tune its biological activities.

Key Strategies and Research Findings:

Structure-Activity Relationship (SAR) Studies: The design of potent analogues hinges on a detailed understanding of the relationship between the peptide's structure and its biological function. Studies on the closely related Cycloviolacin O2 have shown that charged residues are crucial for its activity. sb-peptide.comnih.gov For instance, chemically masking the single glutamic acid residue in Cycloviolacin O2 led to a sixfold decrease in anthelmintic potency, while masking the three lysine (B10760008) residues resulted in an 18-fold decrease in activity. nih.gov These findings suggest that the number and position of charged residues in this compound are critical determinants of its bioactivity and are prime targets for modification.

Synthetic Methodologies: The advancement of solid-phase peptide synthesis (SPPS) and native chemical ligation techniques allows for the efficient production of linear precursors and subsequent cyclization to create novel analogues. nih.gov These synthetic approaches provide the necessary tools to generate a library of this compound variants for comprehensive screening and optimization.

Development of this compound as a Scaffold for Peptide Engineering

The exceptional stability of the cyclotide framework, conferred by its cyclic cystine knot (CCK) motif, makes this compound an ideal scaffold for protein engineering and drug design. researchgate.net This involves grafting the sequences of other bioactive peptides onto the stable this compound backbone, thereby imparting new functionality while retaining the scaffold's inherent stability.

Key Aspects and Applications:

A Stable Molecular Framework: The CCK structure provides remarkable resistance to thermal, chemical, and enzymatic degradation. researchgate.net This stability makes cyclotides like this compound superior scaffolds compared to linear peptides, which are often prone to rapid degradation in vivo. researchgate.net

Grafting Bioactive Epitopes: Specific loops within the this compound structure that are not critical for maintaining the CCK core can be substituted with peptide epitopes that have a known therapeutic function. researchgate.net This technique has been successfully applied to other cyclotides, such as kalata B1 and MCoTI-II, to create engineered peptides with novel activities. researchgate.net The stable and constrained presentation of the grafted epitope on the this compound scaffold can lead to enhanced binding affinity and biological activity.

Therapeutic Potential: The use of this compound as a scaffold could lead to the development of a new generation of peptide-based drugs with improved stability and bioavailability. mdpi.com Given its inherent ability to interact with membranes, the scaffold itself may contribute to the cellular uptake of the grafted therapeutic peptide, potentially enabling the targeting of intracellular proteins. biointerfaceresearch.commdpi.com

Advanced Understanding of this compound Biosynthesis for Enhanced Production

To realize the full translational potential of this compound, cost-effective and scalable production methods are essential. A deeper understanding of its natural biosynthetic pathway is key to developing biotechnological strategies for large-scale manufacturing.

Biosynthesis Pathway and Production Strategies:

Natural Biosynthesis: Like other cyclotides, this compound is ribosomally synthesized as a larger precursor protein. This precursor contains a signal peptide, a pro-domain, and the core cyclotide domain. researchgate.net After translation, the precursor is targeted to the endoplasmic reticulum and subsequently transported to the vacuole. There, specific enzymes, including asparaginyl endopeptidases, are believed to catalyze the excision and head-to-tail cyclization of the mature cyclotide domain. diva-portal.org Concurrently, protein disulfide isomerases facilitate the correct formation of the three disulfide bonds that form the stabilizing cystine knot.

Heterologous Expression Systems: Understanding the genes and enzymes involved in this pathway allows for the transfer of the biosynthetic machinery into heterologous expression systems. researchgate.net This can significantly enhance production yields compared to extraction from the native plant. Potential systems for large-scale manufacturing include:

Bacteria (E. coli): A common host for recombinant protein production, offering rapid growth and high yields.

Yeast (Saccharomyces cerevisiae): A eukaryotic host capable of performing some of the post-translational modifications required for proper folding.

Plants: Transgenic plants could be engineered to overexpress the this compound precursor, turning them into living bioreactors.

Cell-free Systems: These systems offer a high degree of control over the production process, avoiding issues related to cell viability and toxicity. researchgate.net

Research into Mechanisms of Resistance Development to this compound (e.g., in bacteria)

As with any antimicrobial agent, the potential for pathogens to develop resistance is a significant concern. Proactive research into the mechanisms by which bacteria might become resistant to this compound is crucial for its long-term viability as a therapeutic and for designing strategies to circumvent resistance.

Key Research Findings and Directions:

Identified Resistance Mechanisms: Studies on Escherichia coli have provided direct insight into potential resistance pathways. Mutants of E. coli resistant to this compound have been developed and analyzed. diva-portal.org Whole genome sequencing of these resistant strains revealed that mutations in osmosensitive proteins can confer resistance to this cyclotide. diva-portal.org This suggests that alterations in the bacterial cell envelope and its response to osmotic stress are key factors in mediating resistance.

General Bacterial Resistance Strategies: Bacteria employ a range of general mechanisms to resist antimicrobial agents, which could potentially be adapted to counter this compound. These include:

Target Modification: Altering the cellular component that the peptide binds to.

Enzymatic Degradation: Production of proteases that can cleave the peptide, although the high stability of the cyclotide framework makes this less likely.

Efflux Pumps: Actively transporting the peptide out of the bacterial cell. mdpi.com

Membrane Alteration: Modifying the composition of the bacterial cell membrane, for example, by altering the charge of lipopolysaccharides, to reduce peptide binding. researchgate.net

Future Research: Further studies are needed to fully characterize the genetic basis of resistance to this compound in a variety of bacterial species. This knowledge will be invaluable for developing analogue peptides that can evade these resistance mechanisms or for designing combination therapies that target different bacterial pathways simultaneously.

Q & A

Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?

  • Methodological Answer : Studies must provide (1) raw spectral/data files in repositories (e.g., Zenodo), (2) explicit synthetic protocols with purity metrics, and (3) mechanistic depth beyond descriptive bioactivity. Journals like Journal of Natural Products prioritize work integrating biophysical, structural, and functional analyses, avoiding incremental findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.